N1,N5-dibutylbiguanide hydrochloride
Description
N1,N5-Dibutylbiguanide hydrochloride is a biguanide derivative, a class of compounds characterized by the presence of two guanidine groups linked by a central carbon. Biguanides are widely studied for their antimicrobial, antiviral, and antidiabetic properties. Chlorhexidine DiHCl, a bisbiguanide with broad-spectrum antiseptic activity, shares functional similarities with this compound, particularly in its mechanism of action involving membrane disruption and nucleic acid binding .
Properties
CAS No. |
101491-40-1 |
|---|---|
Molecular Formula |
C10H24ClN5 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
2-butyl-1-(N'-butylcarbamimidoyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H |
InChI Key |
WVVNGZUFWRJEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(N)NC(=NCCCC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-dibutylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Biguanide+2Butylamine→N1,N5-dibutylbiguanide+2Ammonia
The resulting N1,N5-dibutylbiguanide is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
N1,N5-dibutylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N5-dibutylbiguanide oxide, while reduction can produce N1,N5-dibutylbiguanide derivatives with different alkyl groups.
Scientific Research Applications
N1,N5-dibutylbiguanide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N5-dibutylbiguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to various downstream effects, including the inhibition of gluconeogenesis and the stimulation of glucose uptake in cells. These actions contribute to its potential therapeutic effects in metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
Antimicrobial Efficacy :
- Chlorhexidine DiHCl exhibits potent activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its efficacy is attributed to cationic charges interacting with microbial membranes .
- N1,N5-Dibutylbiguanide hydrochloride, though less studied, is hypothesized to share this mechanism due to structural homology.
Toxicity and Safety: Chlorhexidine DiHCl has low systemic toxicity but can cause irritation at high concentrations. In contrast, polymeric biguanides like PHMB show reduced cytotoxicity compared to monomeric forms.
Spectrum of Activity: Chlorhexidine DiHCl is effective against Pseudomonas aeruginosa (a focus of ), which produces quinolones and phenazines as virulence factors. Biguanides like chlorhexidine may disrupt these pathways .
Limitations in Current Evidence
- The provided evidence lacks direct studies on this compound, necessitating inferences from structural analogs.
Biological Activity
N1,N5-dibutylbiguanide hydrochloride, a biguanide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic compound characterized by the presence of two butyl groups attached to the nitrogen atoms of the biguanide structure. Its molecular formula is CHN·HCl, and it exhibits properties typical of biguanides, including solubility in water and potential for interaction with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that biguanides can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
- Antidiabetic Effects : Similar to other biguanides like metformin, this compound may enhance insulin sensitivity and reduce hepatic glucose production.
- Antitumor Properties : Studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Biological Activity Overview
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Antidiabetic | Increased insulin sensitivity | |
| Antitumor | Induction of apoptosis |
Antimicrobial Efficacy
A study published in Cancer Research highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. The study emphasized its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .
Antidiabetic Mechanisms
In a comparative analysis involving diabetic animal models, this compound was shown to lower blood glucose levels significantly. It acted by enhancing peripheral glucose uptake and suppressing hepatic gluconeogenesis. The findings were consistent with those observed in studies on metformin, reinforcing the potential utility of this compound in managing type 2 diabetes .
Antitumor Activity
Research conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was found to activate caspases and promote cytochrome c release from mitochondria, leading to programmed cell death. These results position it as a candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
